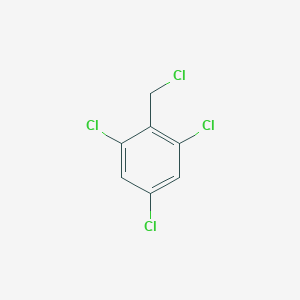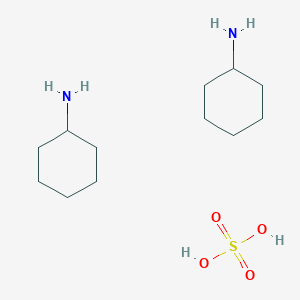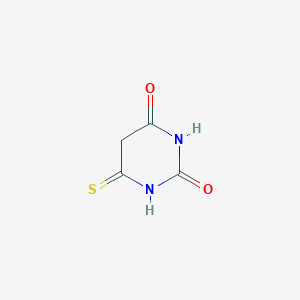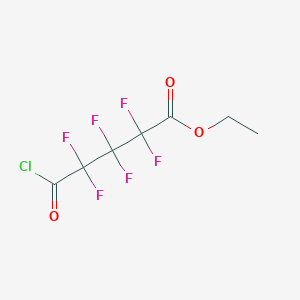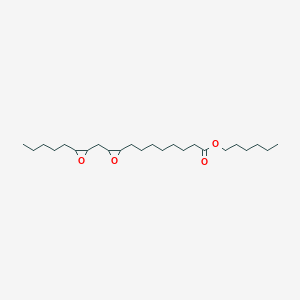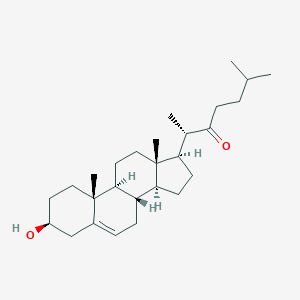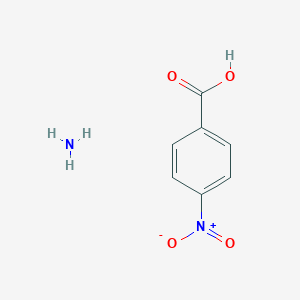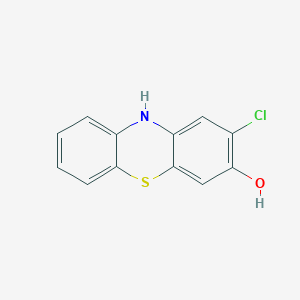
2-Chloro-10H-phenothiazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10H-phenothiazin-3-ol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the phenothiazine class of compounds and is known for its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-10H-phenothiazin-3-ol is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as a reducing agent by donating electrons to other molecules.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-10H-phenothiazin-3-ol has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and free radical damage, which can lead to a number of diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-10H-phenothiazin-3-ol in lab experiments is its ability to act as an antioxidant and a reducing agent. This makes it useful in the study of oxidative stress and free radical damage. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 2-Chloro-10H-phenothiazin-3-ol. One area of research is the study of its potential use in the treatment of diseases such as cancer and neurodegenerative diseases. Another area of research is the study of its potential use as a biomarker for oxidative stress and free radical damage. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 2-Chloro-10H-phenothiazin-3-ol is a unique compound that has been widely used in scientific research due to its ability to act as an antioxidant, a reducing agent, and as an electron transfer mediator. This compound has a number of potential applications in the study of oxidative stress, free radical damage, and inflammation. While there are some limitations to its use in lab experiments, there are a number of future directions for the study of this compound that could lead to new discoveries in the field of scientific research.
Métodos De Síntesis
The synthesis of 2-Chloro-10H-phenothiazin-3-ol can be achieved through various methods. One of the most commonly used methods is the reaction between chlorpromazine and sodium hydroxide. This method involves the heating of chlorpromazine in the presence of sodium hydroxide, which results in the formation of 2-Chloro-10H-phenothiazin-3-ol.
Aplicaciones Científicas De Investigación
2-Chloro-10H-phenothiazin-3-ol has been widely used in scientific research due to its unique properties. This compound has been shown to act as an antioxidant and a reducing agent, which makes it useful in the study of oxidative stress and free radical damage. It has also been used as an electron transfer mediator in the study of electron transfer reactions.
Propiedades
Número CAS |
16770-99-3 |
|---|---|
Nombre del producto |
2-Chloro-10H-phenothiazin-3-ol |
Fórmula molecular |
C12H8ClNOS |
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
2-chloro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNOS/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6,14-15H |
Clave InChI |
PJNBXGVHMSNERP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl |
SMILES canónico |
C1=CC=C2C(=C1)NC3=CC(=C(C=C3S2)O)Cl |
Sinónimos |
2-Chloro-10H-phenothiazin-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



